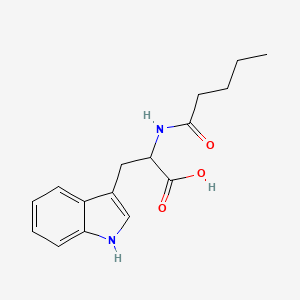
3-(1H-indol-3-yl)-2-(pentanoylamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-indol-3-yl)-2-(pentanoylamino)propanoic acid, also known as tryptophan pentanoyl ester (Trp-Pent), is a modified form of tryptophan that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Trp-Pent has been studied for its potential therapeutic applications in various fields of research, including neuroscience, immunology, and oncology. In neuroscience, Trp-Pent has been shown to enhance learning and memory in animal models, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease. In immunology, Trp-Pent has been demonstrated to modulate the immune system by increasing the production of cytokines and enhancing the activity of natural killer cells, suggesting its potential use as an immunomodulatory agent. In oncology, Trp-Pent has been studied for its antitumor properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Wirkmechanismus
The exact mechanism of action of Trp-Pent is not fully understood, but it is believed to act through various pathways. In neuroscience, Trp-Pent has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) and activate the extracellular signal-regulated kinase (ERK) pathway, leading to enhanced synaptic plasticity and memory formation. In immunology, Trp-Pent has been demonstrated to activate the toll-like receptor 4 (TLR4) pathway, leading to the production of cytokines and the enhancement of natural killer cell activity. In oncology, Trp-Pent has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Trp-Pent has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter levels, the enhancement of immune function, and the inhibition of tumor growth. In neuroscience, Trp-Pent has been demonstrated to increase the levels of serotonin and dopamine in the brain, leading to enhanced mood and cognitive function. In immunology, Trp-Pent has been shown to increase the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ), leading to enhanced immune function. In oncology, Trp-Pent has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Trp-Pent is its potential therapeutic applications in various fields of research. However, there are also limitations to its use in lab experiments. One limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in various applications. Another limitation is the potential for toxicity, as high doses of Trp-Pent have been shown to cause liver damage in animal models.
Zukünftige Richtungen
There are several future directions for research on Trp-Pent. One direction is to further elucidate its mechanism of action in various applications, which could lead to the development of more effective therapeutic interventions. Another direction is to optimize its use in lab experiments by identifying the optimal dose and administration route. Additionally, further studies are needed to assess the safety and toxicity of Trp-Pent in humans, which could pave the way for its clinical use in the future.
Synthesemethoden
Trp-Pent can be synthesized through the reaction of 3-(1H-indol-3-yl)-2-(pentanoylamino)propanoic acid with pentanoyl chloride in the presence of a base such as triethylamine. The resulting product is purified through column chromatography to obtain Trp-Pent in high yield.
Eigenschaften
IUPAC Name |
3-(1H-indol-3-yl)-2-(pentanoylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-2-3-8-15(19)18-14(16(20)21)9-11-10-17-13-7-5-4-6-12(11)13/h4-7,10,14,17H,2-3,8-9H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROXMYGUCMIQQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-3-yl)-2-(pentanoylamino)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid](/img/structure/B7459890.png)

![4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7459897.png)
![2-Chloro-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7459902.png)


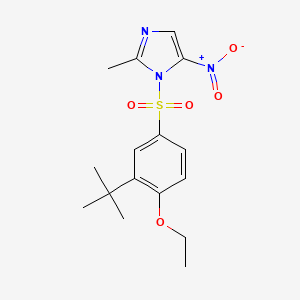
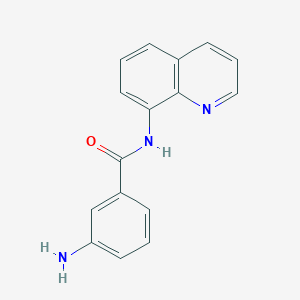

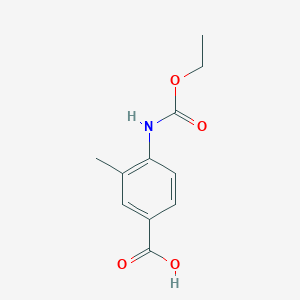
![3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid](/img/structure/B7459966.png)
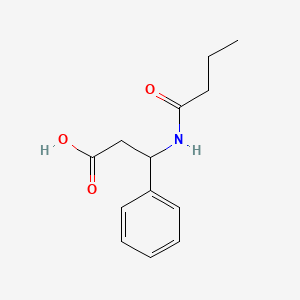
![[4-(2-methoxyphenyl)piperazin-1-yl][3-methyl-1-(2-methylphenyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459993.png)
